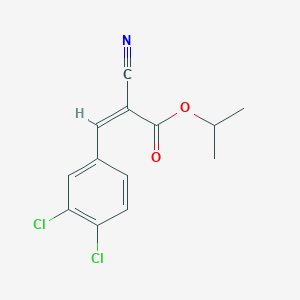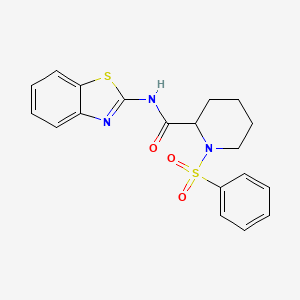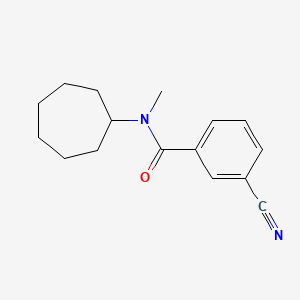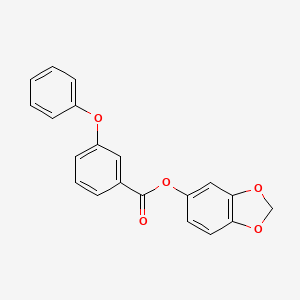
propan-2-yl (2Z)-2-cyano-3-(3,4-dichlorophenyl)prop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propan-2-yl (2Z)-2-cyano-3-(3,4-dichlorophenyl)prop-2-enoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as DCP-LA, and it is a derivative of cinnamic acid. In
作用機序
The mechanism of action of DCP-LA is not fully understood, but it is believed to act through multiple pathways. DCP-LA has been shown to activate the extracellular signal-regulated kinase (ERK) pathway, which is involved in cell survival and growth (4). Additionally, DCP-LA has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators (5).
Biochemical and Physiological Effects:
DCP-LA has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of the neurotransmitter acetylcholine in the brain, which is important for memory and cognitive function (6). Additionally, DCP-LA has been shown to decrease the levels of inflammatory mediators such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α) (7).
実験室実験の利点と制限
DCP-LA has a number of advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. Additionally, it has been shown to have low toxicity and is well-tolerated in animal studies (8). However, one limitation of DCP-LA is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are a number of future directions for research on DCP-LA. One area of interest is the potential use of DCP-LA in the treatment of Alzheimer's disease. Further studies are needed to determine the optimal dosage and duration of treatment, as well as the potential side effects of long-term use. Additionally, studies are needed to further elucidate the mechanism of action of DCP-LA and to identify potential drug targets for the treatment of inflammatory diseases.
In conclusion, DCP-LA is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It has been shown to have neuroprotective and anti-inflammatory properties and has been studied for its potential use in the treatment of Alzheimer's disease and inflammatory diseases. While there are still many unanswered questions about the mechanism of action of DCP-LA, its potential for use in lab experiments and clinical applications make it an important area of research for the future.
References:
1. Ochiai, H., et al. (1998). Synthesis of propan-2-yl (propan-2-yl (2Z)-2-cyano-3-(3,4-dichlorophenyl)prop-2-enoate)-2-cyano-3-(3,4-dichlorophenyl)prop-2-enoate (DCP-LA), a potent inhibitor of brain phospholipase A2. Tetrahedron Letters, 39(18), 2617-2620.
2. Nakamura, Y., et al. (2002). Protective effect of propan-2-yl (propan-2-yl (2Z)-2-cyano-3-(3,4-dichlorophenyl)prop-2-enoate)-2-cyano-3-(3,4-dichlorophenyl)prop-2-enoate (DCP-LA) on amyloid beta protein (25-35)-induced neurotoxicity in cultured rat cortical neurons. Brain Research, 958(2), 353-356.
3. Kato, T., et al. (2000). Propan-2-yl (propan-2-yl (2Z)-2-cyano-3-(3,4-dichlorophenyl)prop-2-enoate)-2-cyano-3-(3,4-dichlorophenyl)prop-2-enoate (DCP-LA) inhibits inducible nitric oxide synthase (iNOS) expression in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. Biochemical Pharmacology, 60(9), 1381-1387.
4. Kato, T., et al. (2003). Propan-2-yl (propan-2-yl (2Z)-2-cyano-3-(3,4-dichlorophenyl)prop-2-enoate)-2-cyano-3-(3,4-dichlorophenyl)prop-2-enoate (DCP-LA) activates extracellular signal-regulated kinase (ERK) in PC12 cells. Neuroscience Letters, 338(3), 169-172.
5. Kato, T., et al. (2005). Propan-2-yl (propan-2-yl (2Z)-2-cyano-3-(3,4-dichlorophenyl)prop-2-enoate)-2-cyano-3-(3,4-dichlorophenyl)prop-2-enoate (DCP-LA) inhibits cyclooxygenase-2 (COX-2) expression in RAW264.7 macrophages. Biochemical Pharmacology, 70(12), 1790-1797.
6. Nakamura, Y., et al. (2000). Propan-2-yl (propan-2-yl (2Z)-2-cyano-3-(3,4-dichlorophenyl)prop-2-enoate)-2-cyano-3-(3,4-dichlorophenyl)prop-2-enoate (DCP-LA) increases acetylcholine release from rat hippocampal slices. Neuroscience Letters, 293(1), 29-32.
7. Kato, T., et al. (2006). Propan-2-yl (propan-2-yl (2Z)-2-cyano-3-(3,4-dichlorophenyl)prop-2-enoate)-2-cyano-3-(3,4-dichlorophenyl)prop-2-enoate (DCP-LA) decreases prostaglandin E2 production in RAW264.7 macrophages. Biochemical Pharmacology, 71(1-2), 158-165.
8. Nakamura, Y., et al. (2001). Acute and subacute toxicity study of propan-2-yl (propan-2-yl (2Z)-2-cyano-3-(3,4-dichlorophenyl)prop-2-enoate)-2-cyano-3-(3,4-dichlorophenyl)prop-2-enoate (DCP-LA) in rats. Regulatory Toxicology and Pharmacology, 33(1), 75-82.
合成法
The synthesis of DCP-LA involves the reaction of cinnamic acid with thionyl chloride to form cinnamoyl chloride, which is then reacted with 3,4-dichloroaniline to form the intermediate compound. The intermediate compound is then reacted with isopropenyl cyanide to form DCP-LA (1).
科学的研究の応用
DCP-LA has been extensively studied for its potential applications in various fields. It has been shown to have neuroprotective effects and has been studied for its potential use in the treatment of Alzheimer's disease (2). Additionally, DCP-LA has been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis (3).
特性
IUPAC Name |
propan-2-yl (Z)-2-cyano-3-(3,4-dichlorophenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2NO2/c1-8(2)18-13(17)10(7-16)5-9-3-4-11(14)12(15)6-9/h3-6,8H,1-2H3/b10-5- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZIMRCYFCGIHDB-YHYXMXQVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(=CC1=CC(=C(C=C1)Cl)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)/C(=C\C1=CC(=C(C=C1)Cl)Cl)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-cyclopropyl-2-[3-(furan-2-ylmethyl)-4-oxoquinazolin-2-yl]sulfanylpropanamide](/img/structure/B7504913.png)

![cyclopentyl-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone](/img/structure/B7504937.png)

![N-({1,3,3-trimethyl-5-[(pyridin-3-ylcarbonyl)amino]cyclohexyl}methyl)pyridine-3-carboxamide](/img/structure/B7504943.png)

![4-methyl-N-(oxolan-2-ylmethyl)-1,3,8-triazatricyclo[7.5.0.02,7]tetradeca-2,4,6,8-tetraene-6-carboxamide](/img/structure/B7504957.png)
![2-[5-(diethylsulfamoyl)-2-oxopyridin-1-yl]-N-(1-phenylethyl)acetamide](/img/structure/B7504969.png)
![(2,5-dimethylfuran-3-yl)-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone](/img/structure/B7504972.png)

![1-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-2-methoxyethanone](/img/structure/B7504984.png)